85 % overall yield to 2‑chloro‑4,6‑dinitroresorcinol vs. commercially unviable recovery from the 1,3‑dichloro‑4,6‑dinitrobenzene route
In the three‑step conversion to the polybenzoxazole (PBO) monomer 4,6‑diaminoresorcinol, the route starting from 1,2‑dichloro‑3,5‑dinitrobenzene delivers an overall yield of 85 % to the critical intermediate 2‑chloro‑4,6‑dinitroresorcinol (Patent Example 2) [1]. In the same patent, the alternative pathway via 1,3‑dichloro‑4,6‑dinitrobenzene (CAS 28689‑08‑9) is explicitly described as giving product recovery that is ‘prohibitively low for commercial value’ [1]. Even where the 1,3‑dichloro‑4,6‑dinitrobenzene route has been attempted, yields to the same intermediate hover in the 30–50 % range .
| Evidence Dimension | Overall yield to 2‑chloro‑4,6‑dinitroresorcinol (the immediate precursor of 4,6‑diaminoresorcinol) |
|---|---|
| Target Compound Data | 85 % (two‑step overall from 1,2‑dichloro‑3,5‑dinitrobenzene; Patent Example 2) |
| Comparator Or Baseline | 1,3‑Dichloro‑4,6‑dinitrobenzene route: product recovery rated ‘prohibitively low’ [1]; literature yields of 30–50 % for the analogous hydrolysis step |
| Quantified Difference | ≥ 35 percentage‑point absolute yield advantage (minimum); > 2‑fold improvement over the upper literature value |
| Conditions | Multi‑step process: (a) cumene hydroperoxide / NaOH (VNS), (b) hydroxy‑containing compound, (c) reduction; all steps fully described in US 5,399,768 |
Why This Matters
A > 2‑fold yield difference determines whether a PBO monomer synthesis is economically viable at scale; selecting 1,2‑dichloro‑3,5‑dinitrobenzene avoids the capacity and waste penalties of the low‑yield 1,3‑dichloro isomer.
- [1] US 5,399,768. Process for the preparation of diaminoresorcinol. Issued March 21, 1995. View Source
